1-(Trimethylsilyl)-2-ethylbenzene
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Overview
Description
1-(Trimethylsilyl)-2-ethylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethylbenzene moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-ethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-2-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield ethylbenzene.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or organometallic reagents under anhydrous conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Ethylbenzene.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Trimethylsilyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for sensitive functional groups during chemical reactions.
Biology: The compound can be used in the development of silicon-based biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: It is used in the production of specialty polymers and as an additive in lubricants and coatings to improve their performance.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-2-ethylbenzene exerts its effects is primarily through its ability to act as a protecting group in chemical reactions. The trimethylsilyl group can temporarily shield reactive sites on a molecule, allowing for selective reactions to occur at other positions. This property is particularly useful in multi-step organic syntheses.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its trimethylsilyl group. This interaction can modulate the activity of these targets, leading to changes in biochemical pathways.
Comparison with Similar Compounds
1-(Trimethylsilyl)-2-ethylbenzene can be compared with other similar compounds such as:
1-(Trimethylsilyl)-1-propyne: Used in polymer synthesis and luminescent property adjustment.
1-(Trimethylsilyl)imidazole: A derivatization reagent used for selective silylation of hydroxyl groups and carboxylic acids.
Trimethylsilylacetylene: Used in Sonogashira couplings as a protected alkyne.
Uniqueness: this compound is unique due to its specific combination of a trimethylsilyl group with an ethylbenzene moiety, which imparts distinct chemical properties and reactivity patterns compared to other trimethylsilyl compounds.
Properties
IUPAC Name |
(2-ethylphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-5-10-8-6-7-9-11(10)12(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHVSROFVIEXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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